molecular formula C10H11Cl2NO B13268722 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol

Cat. No.: B13268722
M. Wt: 232.10 g/mol
InChI Key: YJUBRHOJAOIEFS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is a chemical compound with the molecular formula C10H11Cl2NO It is known for its unique structure, which includes a phenol group substituted with dichloro and cyclopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The dichloro and cyclopropylamino groups can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the cyclopropylamino group.

    2,6-Dichlorophenol: Different substitution pattern on the phenol ring.

    4-Chlorophenol: Only one chlorine atom on the phenol ring.

Uniqueness

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is unique due to the presence of both dichloro and cyclopropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a dichlorophenol backbone substituted with a cyclopropylamino group. The synthesis typically involves the nucleophilic substitution of chlorines on the phenolic ring with the cyclopropylamine, followed by further modifications to enhance biological activity.

Synthesis Overview :

  • Formation of Cyclopropylamino Group : Reaction of cyclopropylamine with a suitable precursor.
  • Nucleophilic Substitution : Introduction to the phenolic ring using sodium hydride as a base.
  • Final Modifications : Adjustments to optimize pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions, while the chlorine atoms can participate in halogen bonding, enhancing binding affinity to biological targets.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that similar compounds demonstrate efficacy against HIV and other viruses by inhibiting viral replication through various mechanisms.

CompoundVirus TargetEC50 (nM)Toxicity (CC50)
Compound AHIV-13>17,000
Compound BInfluenza A22>10,000

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research suggests that it exhibits potent effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL

Case Studies

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated several derivatives of dichlorophenols for their antiviral activity against HIV. The results showed that compounds with similar structural motifs had single-digit nanomolar activities with minimal toxicity .
  • Antimicrobial Testing : In another study focusing on the antimicrobial activity of halogenated phenols, this compound was tested against common pathogens, showing promising results that warrant further exploration in clinical settings .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,4-dichloro-6-[(cyclopropylamino)methyl]phenol

InChI

InChI=1S/C10H11Cl2NO/c11-7-3-6(5-13-8-1-2-8)10(14)9(12)4-7/h3-4,8,13-14H,1-2,5H2

InChI Key

YJUBRHOJAOIEFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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